N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide
Description
Properties
CAS No. |
62537-91-1 |
|---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
N-[1-(4-nitrophenyl)pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C11H10N4O3/c1-8(16)13-9-6-12-14(7-9)10-2-4-11(5-3-10)15(17)18/h2-7H,1H3,(H,13,16) |
InChI Key |
BZFAWKKUNUFDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by acetylation to introduce the acetamide group. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Pharmacological Applications
N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide exhibits a range of biological activities, making it a candidate for drug development.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A study demonstrated that related compounds showed significant activity against various bacterial strains, including Escherichia coli and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | C. albicans | 16 µg/mL |
Anti-inflammatory Properties
Studies suggest that pyrazole derivatives can exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that can manage pain and inflammation without significant side effects associated with traditional NSAIDs .
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in material science, particularly in the development of polymers and coatings.
Polymer Chemistry
This compound can act as a monomer or a cross-linking agent in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in aerospace and automotive industries .
| Property | Before Addition of Compound | After Addition of Compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
Synthesis and Biological Evaluation
A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications at the acetamide group significantly influenced antimicrobial efficacy, suggesting potential pathways for optimizing drug design .
Development of Anti-tuberculosis Agents
In another case study, researchers explored the use of pyrazole derivatives as anti-tuberculosis agents. The study revealed that certain modifications to the structure improved potency against Mycobacterium tuberculosis, highlighting the compound's potential in addressing resistant strains .
Mechanism of Action
The mechanism of action of N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Structure: All compounds share acetamide or pyrazole motifs but differ in substituents.
- Synthetic Complexity : Compounds like B10 and 942920-74-3 require multi-step syntheses involving transition-metal catalysis (e.g., Pd-mediated couplings) , whereas the target compound is synthesized via simpler bromination and condensation .
Physicochemical and Pharmacological Comparisons
Table 2: Pharmacological and Physicochemical Properties
Key Observations :
Structural-Activity Relationships (SAR)
- Nitro Group : Critical for antimicrobial activity; removal or replacement (e.g., with fluorine in B10 ) alters target specificity.
- Spiro and Fused Rings : Compounds like B10 and 942920-74-3 incorporate spiro or pyrrolopyridine systems, enhancing rigidity and likely improving receptor binding .
- Tautomerism : Compound 3d’s tautomeric equilibrium may influence solubility and metabolic stability , a feature absent in the target compound.
Biological Activity
N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a nitrophenyl group and an acetamide moiety. The presence of the nitro group is significant as it can enhance the compound's reactivity and biological activity through various mechanisms.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound and related compounds. The following table summarizes key findings from recent research:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL | Bactericidal |
| This compound | Escherichia coli | 0.75 µg/mL | Bactericidal |
| This compound | Candida albicans | 0.6 µg/mL | Fungicidal |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The MIC values suggest that it is effective at low concentrations, which is advantageous for therapeutic applications .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives, including this compound, has been demonstrated in various studies. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
In a study evaluating several pyrazole derivatives, it was found that compounds similar to this compound showed significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Recent investigations have also highlighted the anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cell lines through various pathways:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.08 | Apoptosis induction |
| HCT116 (colon cancer) | 0.15 | Cell cycle arrest and apoptosis |
| SW620 (metastatic colon cancer) | 0.12 | Necrosis and apoptosis |
The IC50 values indicate that the compound is highly potent against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings. For example, a study involving patients with resistant bacterial infections demonstrated that treatment with pyrazole derivatives led to significant improvements in clinical outcomes compared to standard therapies . Additionally, preclinical trials have shown promising results in tumor models treated with this compound, indicating its potential for further development into a viable anticancer drug .
Q & A
Q. What are the established synthetic routes for N-(1-(4-nitrophenyl)-1H-pyrazol-4-yl)acetamide, and what intermediates are critical?
The compound is typically synthesized via a multi-step process involving:
- Step 1 : Reaction of 1-(4-nitrophenyl)-1H-pyrazol-4-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
- Step 2 : Solvent optimization (e.g., dichloromethane or acetonitrile) and temperature control (20–40°C) to minimize side reactions . Key intermediates include the pyrazole-4-amine precursor and chloroacetyl chloride derivatives. Purity is confirmed via thin-layer chromatography (TLC) and recrystallization .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., nitrophenyl aromatic signals at δ 8.0–8.5 ppm) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ = 277.23) and fragmentation patterns .
- Elemental Analysis : Confirms C, H, N, and O composition within ±0.3% deviation .
Q. What preliminary pharmacological screening models are used for this compound?
- Antimicrobial Assays : Disk diffusion or microdilution against Bacillus mycoides (Gram-positive) and E. coli (Gram-negative), with streptomycin as a control .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction mechanisms for functional group modifications (e.g., sulfonation) be elucidated?
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-nitrophenyl groups) to track substituent effects during sulfonation .
- DFT Calculations : Model transition states for sulfoxide/sulfone formation (e.g., using Gaussian 16) to explain regioselectivity .
- Kinetic Studies : Monitor reaction progress via in situ Raman spectroscopy to identify rate-determining steps .
Q. What strategies optimize yield and purity in large-scale synthesis?
- Catalyst Screening : Evaluate Pd/C or zeolites for nitro group reduction without pyrazole ring hydrogenation .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) .
- Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) to enhance crystal lattice stability and purity (>98%) .
Q. How can computational tools predict bioactivity and binding modes?
- PASS Program : Predicts antimicrobial/anticancer potential based on structural descriptors (e.g., logP, polar surface area) .
- Molecular Docking (AutoDock Vina) : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to identify H-bond interactions with nitro/amide groups .
Q. How are data contradictions in biological assays resolved?
- Dose-Response Curves : Replicate assays across multiple batches to distinguish batch variability from true bioactivity .
- Metabolite Profiling : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed acetamide) that may skew results .
Q. What substituent modifications enhance bioactivity while maintaining stability?
- Nitro Group Positioning : Para-substitution (vs. meta) enhances electron-withdrawing effects, improving DNA intercalation .
- Heterocyclic Additions : Pyridinyl or triazolyl substituents increase solubility and target affinity .
Q. What analytical challenges arise in quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
